Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide

Vue d'ensemble

Description

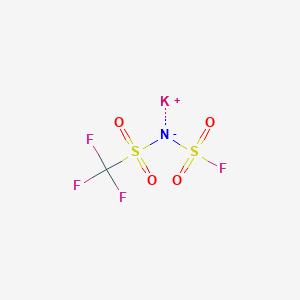

Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide (K[FTFSI]) is an asymmetric sulfonimide salt featuring a hybrid anion structure combining fluorosulfonyl (SO₂F) and trifluoromethanesulfonyl (SO₂CF₃) groups. This compound is synthesized via fluorination of (chlorosulfonyl)(trifluoromethanesulfonyl)imide precursors using metal fluorides like KF, yielding high-purity products under mild conditions . K[FTFSI] has gained attention in energy storage applications, particularly in batteries and ionic liquids (ILs), due to its unique physicochemical properties derived from anion asymmetry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide typically involves the reaction of potassium fluoride with fluorosulfonyl chloride and trifluoromethanesulfonyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization to achieve high purity levels .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the fluorosulfonyl or trifluoromethanesulfonyl groups are replaced by other nucleophiles.

Neutralization: It can react with acids to form neutral salts.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include tertiary amines, acids, and other nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imides, while neutralization reactions produce neutral salts .

Applications De Recherche Scientifique

Electrolytes for Energy Storage

One of the primary applications of potassium (fluorosulfonyl)(trifluoromethanesulfonyl)imide is as an electrolyte in lithium-ion batteries . The compound enhances the efficiency and lifespan of these batteries due to its superior chemical and thermal stability. Research indicates that sulfonimide salts, including this compound, exhibit high ionic conductivity and electrochemical stability, making them suitable for use in advanced battery technologies.

Case Study: Battery Performance

A study published in Nature Energy highlighted the use of this compound as an electrolyte in solid-state lithium batteries. The results demonstrated improved charge-discharge cycles compared to traditional electrolytes, thus enhancing overall battery performance .

Fluorinated Chemical Synthesis

This compound is extensively utilized in the synthesis of fluorinated chemicals , which are crucial in pharmaceuticals and agrochemicals. The unique properties imparted by fluorination improve the efficacy of these compounds, making them more effective in various applications.

Data Table: Properties of Fluorinated Compounds

| Compound Type | Application Area | Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation | Increased bioavailability |

| Agrochemicals | Pesticides | Enhanced efficacy against pests |

| Specialty Chemicals | Industrial processes | Improved thermal stability |

Advanced Coatings

This compound is employed in creating advanced coatings that offer superior corrosion resistance and thermal stability. These coatings are particularly valuable in the aerospace and automotive industries, where durability and reliability are paramount.

Case Study: Aerospace Applications

Research conducted by a consortium of aerospace manufacturers demonstrated that coatings developed using this compound significantly outperformed conventional coatings under extreme conditions, leading to longer-lasting protective layers on aircraft components .

Polymer Additives

In polymer formulations, this compound acts as an additive that enhances thermal and mechanical properties. This application is beneficial for manufacturers aiming to improve product performance across various sectors.

Data Table: Polymer Performance Enhancements

| Property | Without Additive | With Potassium Salt |

|---|---|---|

| Thermal Stability | Low | High |

| Mechanical Strength | Moderate | Enhanced |

| Processability | Difficult | Improved |

Research in Catalysis

The compound is also explored for its potential in catalytic processes . Its unique structure allows for efficient chemical reactions while reducing environmental impact, making it a subject of interest for green chemistry initiatives.

Case Study: Catalytic Efficiency

A recent publication detailed experiments where this compound was used as a catalyst in organic reactions. The findings indicated a marked increase in reaction rates and yields compared to traditional catalysts .

Mécanisme D'action

The mechanism of action of Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide involves its ability to act as a strong Lewis acid. This property allows it to facilitate various chemical reactions by stabilizing transition states and intermediates . The compound’s molecular targets and pathways depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

Structural Features

- K[FTFSI] vs. Potassium Bis(trifluoromethanesulfonyl)imide (K[TFSI]) :

K[FTFSI] shares a similar orthorhombic crystal structure (space group: Pbcn) with K[TFSI], as both exhibit layered cationic and anionic arrangements . However, the asymmetry in K[FTFSI] reduces lattice energy compared to symmetric K[TFSI], enhancing ionic mobility and fluidity in IL-based electrolytes . - K[FTFSI] vs. Potassium Bis(fluorosulfonyl)imide (K[FSI]) :

The trifluoromethyl group in K[FTFSI] provides greater steric bulk and electron-withdrawing effects than K[FSI], which contains two smaller fluorosulfonyl groups. This difference influences anion-cation interactions and solvation behavior in electrolytes .

Electrochemical Stability

- K[FTFSI] exhibits an electrochemical stability window of ~3.8 V vs. Li/Li+, comparable to K[TFSI] . However, the fluorosulfonyl group in K[FTFSI] may enhance solid-electrolyte interphase (SEI) formation at electrodes, similar to K[FSI], which promotes C-N-rich SEI layers for improved cycling stability .

- In ILs, bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anions generally show higher electrochemical stability than [FSI]⁻ . K[FTFSI], as a hybrid, likely balances stability and SEI-enhancing properties.

Ionic Conductivity and Solubility

- Ionic Mobility : The asymmetric [FTFSI]⁻ anion reduces lattice energy, improving fluidity and ionic conductivity in ILs. For example, DEME[FTFSI] (an IL with the same anion) demonstrates superior fluidity compared to symmetric analogs .

- Solubility : K[FTFSI] and K[TFSI] exhibit high solubility in organic solvents (e.g., carbonates and ethers), making them suitable for high-concentration electrolytes (HCEs) .

Battery Performance

- Dual-Ion Batteries (DIBs) : K[FTFSI] is compatible with graphite cathodes, enabling reversible anion intercalation (e.g., FTFSI⁻, TFSI⁻, FSI⁻) .

- Potassium-Ion Batteries (PIBs) : K[FSI] and K[TFSI] are widely used in PIB HCEs, but K[FSI] is prone to hydrolysis, generating corrosive HF. K[FTFSI] may mitigate this issue due to its trifluoromethyl group’s hydrolytic stability .

Comparative Data Tables

Table 1: Structural and Electrochemical Properties

Table 2: Application Performance

Key Research Findings

Asymmetry Advantage : The hybrid [FTFSI]⁻ anion combines the thermal/chemical stability of [TFSI]⁻ with the SEI-enhancing properties of [FSI]⁻, making it versatile for high-voltage and high-energy-density systems .

Synthetic Flexibility : K[FTFSI] can be derived from cost-effective precursors like H[ClTFSI], enabling scalable production .

Limitations : While K[FTFSI] improves fluidity, its synthesis complexity and higher cost compared to K[TFSI] may hinder commercialization.

Activité Biologique

Potassium (fluorosulfonyl)(trifluoromethanesulfonyl)imide, often abbreviated as K[FTFSI], is a compound that has gained attention in various fields, particularly in electrochemistry and materials science. This article provides a detailed overview of its biological activity, focusing on its interactions, potential applications, and relevant research findings.

Chemical Structure and Properties

K[FTFSI] is characterized by its unique anionic structure, which includes both fluorosulfonyl and trifluoromethanesulfonyl groups. This combination contributes to its stability and reactivity in various environments. The compound is typically synthesized through a series of reactions involving chlorosulfonic acid and potassium fluoride, yielding high-purity salts suitable for further applications .

Electrochemical Stability

One of the key aspects of K[FTFSI] is its electrochemical stability, which has implications for its biological interactions. Studies have shown that the electrochemical stability window (ESW) of K[FTFSI] can range significantly depending on temperature and the presence of other ions. For instance, the ESW has been measured between 4.1 to 6.1 V under different conditions, indicating its potential for use in high-performance battery systems .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of K[FTFSI]. Preliminary studies suggest low toxicity levels at certain concentrations; however, comprehensive studies are needed to evaluate long-term effects and potential cytotoxicity in various cell lines.

Electrolyte Applications

In one notable study, K[FTFSI] was utilized as an electrolyte in quasi-solid-state batteries. The results demonstrated enhanced ionic conductivity (0.1–1.0 mS cm) at elevated temperatures (30-80 °C), suggesting that the compound can effectively support electrochemical processes without significant degradation or toxicity concerns .

Interaction with Ionic Liquids

K[FTFSI] has also been studied in conjunction with ionic liquids, where it exhibited favorable interactions that improved the overall stability of the electrolyte system. The presence of K[FTFSI] contributed to a more robust electrochemical performance, which could be beneficial for applications requiring high stability under varying conditions .

Data Summary

| Property | Value/Observation |

|---|---|

| Electrochemical Stability Window | 4.1 - 6.1 V |

| Ionic Conductivity | 0.1 - 1.0 mS cm at 30-80 °C |

| Toxicity Level | Low toxicity at specific concentrations |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying potassium (fluorosulfonyl)(trifluoromethanesulfonyl)imide?

- Answer : Synthesis typically involves anion exchange reactions between potassium salts and fluorosulfonyl/trifluoromethanesulfonyl precursors. For purification, recrystallization in anhydrous solvents (e.g., acetonitrile or ethyl acetate) under inert atmospheres is critical to avoid hydrolysis. High-purity grades (>98%) are achievable via vacuum drying and filtration to remove residual impurities .

Q. How does the electrochemical stability of this compound compare to other potassium salts in non-aqueous electrolytes?

- Answer : Linear sweep voltammetry (LSV) and cyclic voltammetry (CV) reveal superior anodic stability (>5 V vs. K+/K) compared to KPF6 due to the delocalized charge of the imide anion. However, its stability is slightly lower than potassium bis(trifluoromethanesulfonyl)imide (KTFSI) in high-voltage systems, as fluorosulfonyl groups may decompose at extreme potentials .

Q. What solvent systems are optimal for dissolving this compound?

- Answer : The salt exhibits high solubility in polar aprotic solvents like ethylene carbonate/dimethyl carbonate (EC/DMC) blends and ethers (e.g., diglyme). Solubility can exceed 3 M in EC:DMC (1:1 v/v) at 25°C, making it suitable for high-concentration electrolytes .

Advanced Research Questions

Q. How can dual-anion ionic liquid electrolytes incorporating this compound improve stability in potassium-metal batteries?

- Answer : Blending with bis(trifluoromethanesulfonyl)imide (TFSI−) anions enhances interfacial stability by forming a fluorine-rich solid-electrolyte interphase (SEI). Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) confirm reduced dendrite growth and lower charge-transfer resistance at the anode .

Q. What experimental approaches resolve contradictions in reported thermal decomposition temperatures for this compound?

- Answer : Thermogravimetric analysis (TGA) under inert atmospheres (e.g., N2) shows decomposition onset at ~300°C, while moisture exposure lowers stability to ~200°C. Discrepancies arise from trace water content; dynamic vapor sorption (DVS) studies are recommended to quantify hygroscopicity .

Q. How does the anion structure influence cation mobility in this compound-based plastic crystal electrolytes?

- Answer : Quasi-elastic neutron scattering (QENS) and pulsed-field gradient NMR reveal that the asymmetrical fluorosulfonyl/trifluoromethanesulfonyl anion reduces lattice energy, enhancing potassium-ion diffusivity (10⁻⁸–10⁻⁷ cm²/s) compared to symmetrical anions like TFSI− .

Q. What in situ characterization techniques are effective for probing interfacial behavior of this compound on electrode surfaces?

- Answer : In situ scanning tunneling microscopy (STM) and atomic force microscopy (AFM) in glovebox-integrated systems visualize SEI formation dynamics. Raman spectroscopy under operando conditions tracks anion decomposition pathways at high voltages (>4.5 V) .

Q. Methodological Challenges

Q. How to mitigate parasitic side reactions between this compound and aluminum current collectors?

- Answer : Anodizing aluminum in ionic liquids with bis(oxalato)borate (BOB−) additives forms a passivation layer, reducing corrosion. Electrochemical quartz crystal microbalance (EQCM) studies quantify mass changes during polarization to optimize passivation protocols .

Q. What strategies address discrepancies in ionic conductivity measurements across research groups?

- Answer : Standardize testing conditions (temperature, humidity <1 ppm H2O) and use symmetric cells with blocking electrodes. Compare results with reference data from high-purity (>99.8%) salts, as trace impurities (e.g., Li+ or Na+) skew conductivity values .

Q. How to design accelerated aging tests for this compound-based electrolytes?

Propriétés

IUPAC Name |

potassium;fluorosulfonyl(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF4NO4S2.K/c2-1(3,4)11(7,8)6-12(5,9)10;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBHGOLFXVHBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF4KNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860653-59-4 | |

| Record name | Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.